

improving stability of [Met5]-Enkephalin, amide TFA in solution

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Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B8085385

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Technical Support Center: [Met5]-Enkephalin, amide TFA

Welcome to the technical support center for **[Met5]-Enkephalin, amide TFA**. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the stability of this peptide in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized [Met5]-Enkephalin, amide TFA powder?

A1: For long-term storage, the lyophilized powder should be kept in a sealed container, away from moisture. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years.[1][2][3]

Q2: What is the best procedure for dissolving the peptide?

A2: To prepare a stock solution, select an appropriate solvent based on your experimental needs; high-purity water is often suitable, with a solubility of up to 100 mg/mL.[1][2] To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period. [4]



Q3: Once in solution, how should I store the peptide and for how long?

A3: After dissolving, it is crucial to aliquot the stock solution into separate, single-use vials to avoid degradation from repeated freeze-thaw cycles.[4] For storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1][2][4]

Q4: What are the primary causes of [Met5]-Enkephalin instability in solution?

A4: The two main degradation pathways are enzymatic cleavage and oxidation.[5][6]

- Enzymatic Degradation: Enkephalins are rapidly broken down by peptidases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP), which are common in biological samples.[6][7][8][9]
- Oxidation: The methionine residue at position 5 is susceptible to oxidation, forming methionine sulfoxide.[5] This can be accelerated by exposure to oxygen, metal ions, or reactive oxygen species.

Q5: How can I prevent enzymatic degradation in my cell culture or in vivo experiments?

A5: To prolong the peptide's half-life, you can add a cocktail of protease inhibitors. Specific inhibitors for enkephalin-degrading enzymes include bestatin (an aminopeptidase inhibitor) and thiorphan or phelorphan (NEP inhibitors).[10][11][12]

Q6: What measures can I take to minimize the oxidation of the methionine residue?

A6: To prevent oxidation, use deoxygenated buffers, work in an inert atmosphere (e.g., nitrogen or argon) when preparing solutions, and avoid contamination with metal ions by using chelating agents like EDTA.[13] Storing solutions frozen at -80°C also significantly slows oxidative processes.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Rapid loss of biological activity	Enzymatic Degradation: The peptide is being cleaved by proteases in your experimental system (e.g., cell culture media with serum, tissue homogenates).[6][14]	Add a cocktail of broad- spectrum protease inhibitors or specific inhibitors like bestatin and thiorphan to your medium. [10][11]
Oxidation: The methionine residue has been oxidized, which can alter receptor binding and activity.[5]	Prepare solutions using degassed, oxygen-free buffers. Minimize headspace in vials. Consider adding antioxidants if compatible with your experiment.	
Incorrect pH: The solution pH may be outside the optimal stability range (typically near neutral).[10]	Ensure the final pH of your solution is buffered, ideally around pH 7.4 for many biological assays.[10][15]	
Appearance of new peaks in HPLC chromatogram	Degradation Products: The new peaks likely correspond to cleavage fragments or the oxidized form of the peptide.[5]	Confirm the identity of the new peaks using mass spectrometry. Run a forced degradation study (e.g., by adding H ₂ O ₂) to identify the peak corresponding to the oxidized peptide.
Poor or incomplete dissolution	Aggregation: The peptide may be forming aggregates, especially at high concentrations.	Use sonication or gentle warming (to 37°C) to aid dissolution.[4] Ensure you are using a suitable, high-purity solvent.
Incorrect Solvent: The chosen solvent may not be appropriate for this peptide.	[Met5]-Enkephalin, amide TFA is highly soluble in water.[1][2] If using buffers, ensure all components are fully dissolved before adding the peptide.	



Quantitative Stability Data

The stability of [Met5]-Enkephalin is highly dependent on storage temperature. The following data summarizes the percentage of the initial peptide concentration remaining when stored in sterile saline at various temperatures over 8 weeks.

Table 1: Stability of [Met5]-Enkephalin in Sterile Saline Solution

Storage Temperature	1 Week	2 Weeks	8 Weeks
-17°C	>99%	>98%	~97%
4°C	~98%	~97%	~94%
23°C	~94%	~92%	~88%

(Data adapted from Hurst et al.[16][17])

These results clearly indicate that for optimal stability in solution, storage at -17°C or colder is strongly recommended.[17]

Experimental Protocols

Protocol: Assessing the Stability of [Met5]-Enkephalin, amide TFA using HPLC

This protocol outlines a method to quantify the degradation of the peptide over time under specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[18]

- 1. Materials and Reagents:
- [Met5]-Enkephalin, amide TFA
- High-purity water (e.g., Milli-Q)
- Acetonitrile (HPLC grade)



- Trifluoroacetic acid (TFA, HPLC grade)
- Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector (214 nm or 280 nm)
- Reversed-phase C18 column
- 2. Preparation of Stock Solution:
- Accurately weigh the lyophilized peptide.
- Dissolve in the chosen buffer to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
- Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
- 3. Experimental Setup:
- Aliquot the stock solution into multiple sterile microcentrifuge tubes.
- Store the tubes under the conditions you wish to test (e.g., 4°C, 23°C, 37°C).
- Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
- 4. Sample Analysis by HPLC:
- At each time point, retrieve one aliquot from each storage condition.
- Inject a fixed volume of the sample onto the C18 column.
- Run a gradient elution method. For example:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
 - o Gradient: 5% to 60% B over 20 minutes.

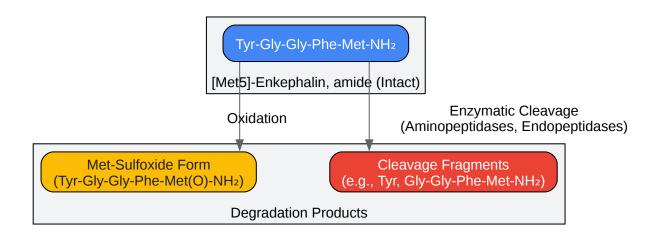


Flow Rate: 1 mL/min

Detection: 214 nm

- Record the chromatogram. The intact peptide will elute as a major peak. Degradation products will typically appear as smaller, separate peaks.
- 5. Data Analysis:
- Integrate the peak area of the intact [Met5]-Enkephalin at each time point.
- Normalize the peak area at each time point to the peak area at time zero (T=0).
- Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.

Visualizations Degradation Pathways



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Caption: Primary degradation pathways for [Met5]-Enkephalin, amide in solution.

Experimental Workflow for Stability Assessment

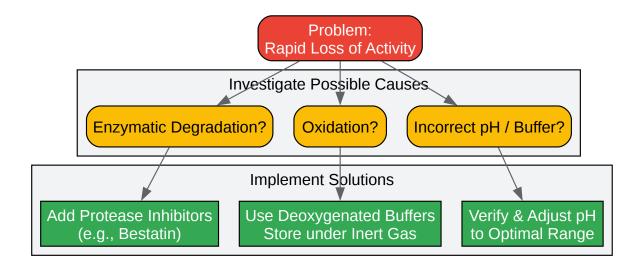




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Caption: A typical experimental workflow for an HPLC-based peptide stability study.

Troubleshooting Logic for Loss of Peptide Activity



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